2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide
CAS No.: 1251680-81-5
Cat. No.: VC7109187
Molecular Formula: C20H25N3O4S
Molecular Weight: 403.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251680-81-5 |
|---|---|
| Molecular Formula | C20H25N3O4S |
| Molecular Weight | 403.5 |
| IUPAC Name | 2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-benzylacetamide |
| Standard InChI | InChI=1S/C20H25N3O4S/c24-19(21-15-17-9-4-3-5-10-17)16-22-12-8-11-18(20(22)25)28(26,27)23-13-6-1-2-7-14-23/h3-5,8-12H,1-2,6-7,13-16H2,(H,21,24) |
| Standard InChI Key | CXIOWKHUVBRNHL-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3 |
Introduction
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide is a complex organic compound that falls under the category of heterocyclic compounds. It is characterized by its unique molecular structure, which includes a dihydropyridine ring, an azepane sulfonyl group, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Synthesis and Reaction Mechanisms
The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide typically involves multi-step organic reactions. The reaction conditions often require specific catalysts, solvents, and temperature settings to ensure optimal yield and purity.
Synthetic Routes:
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Initial Reaction: Formation of the dihydropyridine ring through cyclization reactions involving appropriate precursors.
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Sulfonylation: Introduction of the azepane sulfonyl group via sulfonation reactions.
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Acetamide Formation: Coupling with benzylamine to introduce the N-benzylacetamide moiety.
Types of Reactions:
The compound can undergo various chemical reactions, including:
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Oxidation: Can be oxidized using agents like hydrogen peroxide to form corresponding sulfoxides or sulfones.
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Reduction: Reduction reactions can yield amines or alcohols.
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Substitution: Nucleophilic or electrophilic substitution can introduce different functional groups into the molecule.
Biological Activity and Applications
Research indicates that 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. The mechanisms of action are hypothesized to involve interactions with specific molecular targets such as enzymes or receptors.
Potential Applications:
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Medicinal Chemistry: Investigated as a drug candidate for treating various diseases.
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Biological Research: Used in studies exploring enzyme inhibition and receptor modulation.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 2-(azepan-1-ylsulfonyl)ethanamine | C11H18N2O2S | 230.34 g/mol |
| 2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride | C16H22ClN3O2S | 349.89 g/mol |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Varies | Varies |
The uniqueness of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide lies in its specific structural features that contribute to its distinct chemical and biological properties compared to similar compounds.
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